Stereospecific KLK7 Inhibition: 370-Fold Potency Difference Between (6R) and (6S) Enantiomers of a 5-Chloro-2-methoxybenzyl-Containing Diazepanedione
The (6S) enantiomer of 6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione exhibits an IC50 of 0.000027 µM (27 nM) against human kallikrein 7 (KLK7), whereas the (6R) enantiomer shows an IC50 of 0.01 µM (10 nM), a 370-fold difference in potency [1][2]. This direct comparison underscores the critical role of the 5-chloro-2-methoxybenzyl group in achieving a productive binding conformation within the KLK7 active site, as corroborated by X-ray crystallography of related complexes [3].
| Evidence Dimension | KLK7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | (6S) enantiomer: IC50 = 0.000027 µM (27 nM) |
| Comparator Or Baseline | (6R) enantiomer: IC50 = 0.01 µM (10 nM) |
| Quantified Difference | 370-fold (10 / 0.027 = 370.4) |
| Conditions | 50 mM Tris/HCl buffer pH 7.5, 1 M NaCl, 0.01% Triton X-100, human KLK7 |
Why This Matters
This stereochemical dependence demonstrates that the 5-chloro-2-methoxybenzyl moiety is essential for high-affinity binding to KLK7, making the compound an indispensable building block for developing potent, enantioselective KLK7 inhibitors.
- [1] BRENDA Enzyme Database. IC50 values for (6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione and (6R) enantiomer against human KLK7 (EC 3.4.21.39). Literature Reference 678669. https://www.brenda-enzymes.org/search_result.php?a=54&W[1]=3.4.21.39&T[1]=1 (accessed 2026-04-20). View Source
- [2] Muto, T.; Tanaka, T.; Maruoka, H.; Imashiro, S.; Tomimori, Y. 7-Membered Ring Compound, Method for Producing Same, and Pharmaceutical Use Thereof. Japanese Patent JP2012121898A, June 21, 2012. View Source
- [3] RCSB Protein Data Bank. 5YJK: Human kallikrein 7 in complex with 1,4-diazepane-7-one 1-acetamide derivative. https://www.rcsb.org/structure/5YJK (accessed 2026-04-20). View Source
